molecular formula C7H3Br2ClF3N B2778708 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline CAS No. 1335044-01-3

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline

Cat. No.: B2778708
CAS No.: 1335044-01-3
M. Wt: 353.36
InChI Key: UGVWROHOOJHOBS-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 6-chloro-3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, potassium tert-butoxide, or organolithium compounds. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitroanilines or nitrosoanilines.

Scientific Research Applications

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. The presence of halogen atoms and trifluoromethyl groups can enhance the pharmacokinetic properties of drug candidates.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms and trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(trifluoromethyl)aniline: Similar structure but with chlorine atoms instead of bromine.

    2,6-Dibromo-4-(trifluoromethyl)aniline: Similar structure but with bromine atoms at different positions.

    2,4-Dibromoaniline: Lacks the trifluoromethyl group.

Uniqueness

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the aniline ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for various applications. The presence of multiple halogen atoms can enhance the compound’s reactivity and stability, while the trifluoromethyl group can improve its lipophilicity and metabolic stability.

Properties

IUPAC Name

2,4-dibromo-6-chloro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClF3N/c8-2-1-3(10)6(14)5(9)4(2)7(11,12)13/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVWROHOOJHOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(F)(F)F)Br)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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